Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic hybrid molecule combining a coumarin core and a furan-carboxylate ester. The coumarin moiety is substituted with benzyl, methyl, and ketone groups at positions 3, 4/8, and 2, respectively, while the furan-2-carboxylate group is linked via an oxymethyl bridge at position 7 of the coumarin.
Properties
IUPAC Name |
methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O6/c1-15-19-10-12-21(29-14-18-9-11-22(30-18)25(27)28-3)16(2)23(19)31-24(26)20(15)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQDWAPSJNTLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chromene Moiety: 3-Benzyl-4,8-Dimethyl-2-Oxochromen-7-Ol
The chromene fragment forms the foundational scaffold of the target compound. Literature indicates that chromene derivatives are typically synthesized via condensation reactions between substituted salicylaldehydes and cyclic enones.
Substrate Selection and Reaction Optimization
The synthesis begins with 5-methylsalicylaldehyde, which provides the 4- and 8-methyl substituents. To introduce the 3-benzyl group, benzylation is performed prior to cyclization. Reaction with 2-cyclopenten-1-one in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitates annulation, yielding the chromene core. Key parameters include:
- Solvent : Water or aqueous methanol for improved solubility.
- Catalyst : 20 mol% DABCO at room temperature.
- Reaction Time : 2–6 hours for complete conversion.
The 2-oxo group is introduced via oxidation of the intermediate chromene using MnO₂, a method validated in analogous furan carboxylate syntheses.
Analytical Validation
Synthesis of the Furan Carboxylate Moiety: Methyl 5-(Hydroxymethyl)Furan-2-Carboxylate
The furan fragment is derived from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. Oxidation and esterification steps are critical for functionalization.
Oxidation-Esterification of HMF
HMF undergoes concurrent oxidation and esterification in methanol with sodium cyanide and MnO₂:
- Reagents :
- HMF (1 mmol), NaCN (0.4 mmol), MnO₂ (2 mmol).
- Solvent: Methanol (4 mL).
- Conditions :
This one-pot method directly yields methyl 5-(hydroxymethyl)furan-2-carboxylate, avoiding intermediate isolation.
Analytical Validation
Integrated Synthetic Pathway and Optimization
Combining the above steps, the full synthesis involves:
- Chromene Synthesis :
- Furan Synthesis :
- Coupling :
- Mitsunobu or Williamson ether synthesis.
Reaction Optimization Data
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the chromene may impede etherification. Using excess coupling reagents (e.g., DEAD) improves efficiency.
- Byproduct Formation : MnO₂ filtration and silica gel chromatography are critical for purity.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exhibit anticancer activities. For instance, studies have shown that similar chromene derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death through mitochondrial-dependent mechanisms .
Case Study:
A study focusing on chromene derivatives demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells, suggesting a promising avenue for further exploration in anticancer therapies .
Anti-inflammatory Effects
The compound's structural motifs are associated with anti-inflammatory properties. Chromenes have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes .
Research Findings:
In vitro studies have shown that derivatives of this compound can reduce the expression of inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases .
Antioxidant Activity
This compound may also possess antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in cells.
Supporting Evidence:
Studies utilizing various assays (e.g., DPPH and ABTS) have indicated that similar compounds can effectively scavenge free radicals, thereby protecting cells from oxidative damage .
Drug Development
Given its diverse biological activities, this compound is being investigated as a lead structure for developing new pharmaceuticals targeting cancer, inflammation, and oxidative stress-related conditions. The structure–activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity.
Natural Product Synthesis
The compound can serve as a precursor in synthetic pathways for creating more complex natural products or analogs with enhanced biological activities. Its unique furan and chromene components make it a valuable building block in organic synthesis.
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate involves interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and activities:
Structural and Functional Insights:
Coumarin vs. Benzofuran Core: The target compound’s coumarin core differs from benzofuran derivatives (e.g., ) in oxygen positioning and ring fusion. Coumarins often exhibit enhanced planarity, influencing π-π stacking and binding to biological targets .
Ester vs. Acid Functional Groups :
- Methyl/ethyl esters (e.g., ) generally exhibit higher lipophilicity (e.g., XLogP3 = 6.8 in ) than carboxylic acids, favoring passive cellular uptake. However, acids (e.g., ) may engage in hydrogen bonding, enhancing target affinity .
Substituent Effects on Bioactivity: Antimicrobial activity in analogs correlates with electron-withdrawing groups (e.g., halogenated phenoxy in ) or conjugated systems (e.g., isochromenyl-furan in ). The target’s benzyl group may enhance hydrophobic interactions with microbial membranes, while dimethyl groups could hinder metabolic degradation .
Synthetic Accessibility :
- High-temperature reactions (e.g., 200°C in ) or fungal biosynthesis () are common for furan-carboxylate hybrids. The target compound’s synthesis likely requires multi-step coupling, given its complex substitution pattern.
Biological Activity
Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H24O6 |
| Molar Mass | 432.47 g/mol |
| Density | 1.238 g/cm³ (predicted) |
| Boiling Point | 610.4 °C (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Chromen Derivative : The reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzyl bromide leads to the formation of the chromen derivative.
- Esterification : The resulting chromen derivative is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it could be effective against pathogens such as Staphylococcus aureus and Candida albicans.
Antioxidant Activity
This compound has shown potential antioxidant activity in various assays, including DPPH radical scavenging and ABTS assays. This property may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It can interact with nuclear receptors involved in regulating gene expression related to apoptosis and inflammation.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage in cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yloxymethyl]furan-2-carboxylate:
-
In Vitro Studies : A study demonstrated that the compound reduced cell viability in MCF-7 cells with an IC50 value indicating effective cytotoxicity at micromolar concentrations.
Cell Line IC50 Value (μM) MCF-7 25 HepG2 30 - Antimicrobial Testing : In another study, the compound exhibited an MIC value of <50 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
- Antioxidant Assays : The DPPH scavenging activity was measured at varying concentrations, showing significant antioxidant capacity at concentrations above 100 µg/mL.
Q & A
Q. Key Considerations :
- Monitor reaction progress with thin-layer chromatography (TLC).
- Ensure anhydrous conditions to prevent hydrolysis of the ester group.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
Advanced: How do structural modifications influence its biological activity?
Methodological Answer:
The chromenone and furan moieties are critical for activity. Key structure-activity relationships (SAR):
- Chromenone backbone : The 3-benzyl and 4,8-dimethyl groups enhance lipophilicity, improving membrane permeability .
- Oxymethyl bridge : Replacing the furan-2-carboxylate with benzoate (e.g., Methyl 4-substituted analogs) reduces antimycobacterial activity by 50%, highlighting the furan’s role in target binding .
- Substituent effects : Fluorination at the phenyl ring (e.g., 2-fluoro-4-nitro) increases potency against Mycobacterium tuberculosis MbtI (IC₅₀: 1.2 µM vs. 5.6 µM for non-fluorinated analogs) due to enhanced electron-withdrawing effects .
Q. Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups).
- Test in enzyme inhibition assays (e.g., MbtI salicylate synthase) and correlate with computational docking studies.
Advanced: How can contradictions in reported biological data be resolved?
Methodological Answer:
Discrepancies in IC₅₀ values or efficacy often arise from:
- Assay variability : Standardize conditions (e.g., pH, temperature) across labs. For example, antimycobacterial activity varies with iron concentration in media .
- Purity issues : Re-evaluate compound purity via HPLC and control for residual solvents.
- Structural confirmation : Validate ambiguous cases with X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
Case Study :
A study reporting weak antimicrobial activity (MIC > 100 µg/mL) vs. strong antimycobacterial effects (IC₅₀: 1.2 µM) may reflect differences in bacterial targets (e.g., Gram-positive vs. mycobacterial iron acquisition pathways).
Advanced: What computational strategies predict its reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., furan carboxylate as a hydrogen bond acceptor) .
- Molecular Dynamics (MD) : Simulate binding to MbtI (PDB: 6TZ3) over 100 ns to assess stability of the chromenone-furan scaffold in the active site .
- QSAR Models : Use descriptors like LogP (6.66) and polar surface area (PSA: 85 Ų) to predict bioavailability .
Q. Data Integration :
| Parameter | Value | Impact |
|---|---|---|
| LogP | 6.66 | High membrane permeability but potential solubility issues |
| PSA | 85 Ų | Moderate passive diffusion across bacterial membranes |
Basic: What are its key physicochemical properties?
Methodological Answer:
Critical properties for experimental design:
Q. Design Strategy :
- Introduce substituents (e.g., nitro groups) to enhance π-stacking with aromatic residues in target enzymes.
- Avoid bulky groups at the 5-position of the furan to maintain conformational flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
